molecular formula C8H14O B073189 2-Propylcyclopentanone CAS No. 1193-70-0

2-Propylcyclopentanone

Cat. No. B073189
CAS RN: 1193-70-0
M. Wt: 126.2 g/mol
InChI Key: PFUCFFRQJFQQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Cyclopentanones can be synthesized through various methods, including acid-catalyzed ring expansion of isopropenylcyclobutanols, which is demonstrated by the synthesis of 2,2-dimethyl cyclopentanones. This method provides access to a family of sesquiterpenes, showcasing the versatility of cyclopentanone derivatives in synthetic organic chemistry (Bernard et al., 2005).

Molecular Structure Analysis

The molecular structure of cyclopentanone derivatives, such as 1,3-dibenzylcyclobutane-2,4-bis(2′-spiro-(5′-p-chloro)-benzylcyclopentanone), has been elucidated through photo-induced solid-state reactions, highlighting the capability of these compounds to undergo transformations while maintaining crystal integrity. Such studies provide insights into the molecular arrangements and structural stability of cyclopentanone derivatives (Jones & Theocharis, 1984).

Chemical Reactions and Properties

Cyclopentanone derivatives participate in a variety of chemical reactions, including photocycloaddition and cycloaddition reactions. These reactions expand the utility of cyclopentanones in synthetic chemistry, enabling the construction of complex molecular architectures. Notably, methylenecyclopentanones have been synthesized through nickel-catalyzed [3+1+1] cycloaddition reactions, showcasing the reactivity of cyclopentanone systems (Kamikawa et al., 2006).

Physical Properties Analysis

The physical properties of cyclopentanone derivatives, such as melting points, boiling points, and solubility, are closely tied to their molecular structure. The crystal and molecular structures of these compounds, determined through X-ray crystallography, provide valuable information on their solid-state properties and potential applications in materials science.

Chemical Properties Analysis

The chemical properties of cyclopentanones, including their reactivity, stability, and functional group transformations, are central to their application in synthesis. The ability of cyclopentanone derivatives to undergo various chemical reactions, including photolysis and carbonyl reduction, underscores their versatility as synthetic intermediates (Frey & Vinall, 1970).

Scientific Research Applications

  • Ion Structure Characterization : A study by Hass et al. (1976) used ion cyclotron resonance and other techniques to characterize the ion structure of alkylcyclopentanone ions, including those derived from 2-ethyl-5-propylcyclopentanone. This research is significant for understanding the structural properties of similar cyclopentanone compounds like 2-Propylcyclopentanone in gaseous ion states (Hass et al., 1976).

  • Hepatoprotective Properties : Zhang et al. (2013) investigated the protective abilities of 2-acetylcyclopentanone (2-ACP), a related compound, in a mouse model of acetaminophen hepatotoxicity. This suggests potential therapeutic applications of cyclopentanone derivatives in treating drug-induced liver injuries (Zhang et al., 2013).

  • MDR Reversal and Cytotoxicity : A study by Das et al. (2007) found that various alicyclic and acyclic compounds containing cyclopentanone structures showed potent multidrug resistance (MDR) reversal properties and selective toxicity to malignant cells. This highlights the potential of cyclopentanone compounds in cancer therapy (Das et al., 2007).

  • Neuroendocrine Changes in Women : A review by Reynolds et al. (2007) on valproic acid (2-n-propylpentanoic acid, VPA), a related compound, discusses its effects on reproductive and metabolic function in women. This study is relevant for understanding the broader physiological impacts of cyclopentanone derivatives (Reynolds et al., 2007).

  • Synthesis of Organic Compounds : Wrobel and Cook (1980) discussed the use of cyclopentane-1,2-dione as a synthetic intermediate in preparing various organic compounds, indicating the importance of cyclopentanone derivatives in organic synthesis (Wrobel & Cook, 1980).

properties

IUPAC Name

2-propylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUCFFRQJFQQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333782
Record name 2-propylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylcyclopentanone

CAS RN

1193-70-0
Record name 2-propylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 ml-volume three-way-cocked eggplant type flask whose atmosphere had been displaced with nitrogen was charged 845 mg (0.5 mmole) of Ru2Cl4 ((+)-BINAP)2 (NEt3), and 12.4 g (100 mmole) of 2-propylidenecyclopentanone and 50 ml of methylene chloride were added thereto to form a solution. The solution was put in a 100 ml autoclave having been displaced with nitrogen and stirred at 50° C. under a hydrogen pressure of 90 kg/cm2 for 28 hours to conduct a hydrogenation reaction. The solvent was removed from the reaction mixture by distillation, and the residue was purified by silica gel column chromatography using a mixed solvent of diethyl ether and hexane (1:4 by volume) as an eluent to obtain 12 g (percent yield: 97%) of 2-propylcyclopentanone as a clear yellow liquid. 1H-NMR (CDCl3)δ(ppm): 1.50 (t, 3H, J=7 Hz), 1.42 (m, 4H), 1.50-2.80 (m, 7H)
Quantity
845 mg
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Propylcyclopentanone
Reactant of Route 2
Reactant of Route 2
2-Propylcyclopentanone
Reactant of Route 3
Reactant of Route 3
2-Propylcyclopentanone
Reactant of Route 4
Reactant of Route 4
2-Propylcyclopentanone
Reactant of Route 5
2-Propylcyclopentanone
Reactant of Route 6
2-Propylcyclopentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.